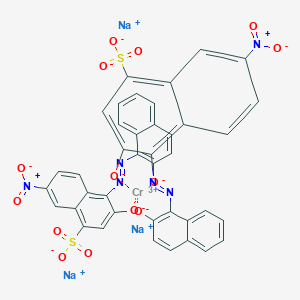

Acid Black 172

C40H20CrN6Na3O14S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C40H20CrN6Na3O14S2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Decolorization by Electrocoagulation

Specific Scientific Field: Environmental Engineering

Summary of the Application: Acid Black 172 is used in a process called electrocoagulation, which is a method for removing the dye from aqueous solutions . This is particularly relevant in industries such as textile, leather, plastics, paper, food, and cosmetics, which often produce wastewater containing many coloring substances .

Methods of Application or Experimental Procedures: The process involves changing several parameters at five levels according to the central composite design to evaluate their effects on decolorization . The parameters investigated include initial pH (4-10), initial dye concentration (0-600 mg/L), applied current (0.5-3.5 A), and reaction time (3-15 min) .

Results or Outcomes: The optimum dye removal efficiency of 90.4% was observed experimentally at an initial pH of 7, initial dye concentration of 300 mg/L, applied current of 2 A, and reaction time of 9.16 min .

Sono-Photo-Electro-Fenton Process for Dye Removal

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: Acid Black 172 is used in a combined sono-photo-electro-Fenton (SPEF) process for the decolorization of textile dyes .

Methods of Application or Experimental Procedures: The effects of dye structure and processing factors on dye degradation from contaminated water and COD removal efficiency were determined by adopting response surface methodology . The parameters investigated include current density, irradiation time, pH, H2O2/C0, and AB172 concentration .

Results or Outcomes: The optimal dye degradation efficiency and COD removal of 97.4% and 94.5%, respectively, were obtained at optimum conditions of pH=3, current density=2 mA.cm−2, dye concentration=200 ppm, H2O2/C0 of 0.33, and irradiation time of 50 min .

Acid Black 172, also known by its chemical identifier 57693-14-8, is a synthetic azo dye predominantly utilized in the textile, leather, paper, and ink industries. Its popularity stems from its excellent lightfastness, thermal stability, and ability to impart a deep black color to various materials. The dye is characterized by its complex structure, which includes multiple sulfonate groups that enhance its solubility in water and facilitate its application in various aqueous dyeing processes. Acid Black 172 is particularly noted for its effectiveness in dyeing protein fibers, such as wool and silk, due to the ionic interactions between the dye's anionic sulfonate groups and the cationic groups on the protein fibers.

C.I. Acid Black 172 does not have a known biological function. Its mechanism of action lies in its ability to interact with protein fibers through ionic and hydrogen bonding between the dye's anionic sulfonate groups and the cationic groups on the protein. This interaction allows the dye to adhere to the fabric, imparting the desired black color.

- Azo dyes, including Acid Black 172, have raised concerns due to the potential presence of aromatic amines as impurities. Some aromatic amines are known carcinogens.

- There is limited data on the specific toxicity of Acid Black 172. However, it is recommended to handle the dye with appropriate personal protective equipment (PPE) to minimize inhalation, ingestion, and skin contact [].

- Oxidation: The dye can undergo oxidation reactions, which are important in processes like dye decolorization. This reaction often utilizes reagents such as potassium ferricyanide.

- Reduction: Under anaerobic conditions, Acid Black 172 can be reduced to form stable aromatic amines, which may require further aerobic degradation for complete mineralization.

- Substitution: The azo bonds within Acid Black 172 can participate in substitution reactions when exposed to strong nucleophiles .

These reactions are crucial for understanding the dye's behavior in environmental contexts and its degradation pathways.

Research on Acid Black 172 has highlighted its interactions with various biological systems. While the compound does not have a known biological function, studies indicate that it can impact microbial communities involved in biodegradation processes. Specifically, Acid Black 172 has been investigated for its potential use in bioremediation efforts aimed at detoxifying environments contaminated with synthetic dyes. It has been shown to interact with microorganisms that can degrade or transform the dye into less harmful substances .

The synthesis of Acid Black 172 involves several key steps:

- Diazotization: The initial step involves diazotizing 6-nitro-1-diazo-2-naphthol-4-sulfonic acid using zinc chloride as a catalyst.

- Coupling: This diazo solution is then coupled with 2-naphthol under controlled pH conditions using sodium hydroxide.

- Chromization: A chromizing solution is prepared by adding chromic sulfate and acetic acid to the coupling solution.

- Complexation: Finally, salicylic acid is introduced to remove chromium from the mixture, yielding a slurry of Acid Black 172 .

This multi-step process highlights the complexity involved in producing this dye while also emphasizing the importance of controlling reaction conditions to optimize yield and quality.

Acid Black 172 stands out due to its specific application in protein fiber dyeing and its unique interaction mechanisms with biological systems during degradation processes .

Studies have explored the interactions of Acid Black 172 with different biological entities. For instance, research has focused on how microbial strains can degrade this dye under specific conditions. These studies often utilize statistical methods like response surface methodology to optimize parameters for maximum decolorization efficiency. For example, optimal conditions for removing Acid Black 172 from aqueous solutions were found at an initial pH of 7 and an applied current of 2 A during electrocoagulation processes .

Fundamental Mechanism and Kinetics

The diazotization reaction constitutes the critical first step in Acid Black 172 synthesis, involving the conversion of 6-nitro-1-amino-2-naphthol-4-sulfonic acid to its corresponding diazonium salt [1] [5]. The reaction proceeds via an electrophilic nitrosation mechanism, where nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) attacks the amino group [6].

The general mechanism follows the pathway [7] [6]:

- Nitrosonium Ion Formation: HNO2 + HCl → H2O + NO+ + Cl-

- Electrophilic Attack: ArNH2 + NO+ → ArNH2NO+

- Proton Loss: ArNH2NO+ → ArNHNO + H+

- Tautomerization: ArNHNO → ArN=NOH

- Final Protonation: ArN=NOH + H+ → ArN2+ + H2O

Temperature Control and Kinetic Considerations

Temperature control represents the most critical parameter in diazotization reactions [5] [6]. Diazonium salts exhibit inherent instability at elevated temperatures, decomposing through multiple pathways including hydrolysis to phenols and nitrogen gas evolution [8] [6]. Optimal diazotization conditions maintain temperatures between 0-5°C using ice-bath cooling systems [1] [8].

Kinetic studies indicate that reaction rates follow first-order kinetics with respect to the aromatic amine concentration [8] [6]. The activation energy for diazonium salt formation is approximately 45-50 kJ/mol, while decomposition pathways exhibit lower activation barriers of 35-40 kJ/mol at temperatures above 15°C [8].

Industrial Scale Modifications

Industrial diazotization processes incorporate several enhancements to ensure consistent product quality and safety [8] [9]:

- Continuous monitoring systems for temperature and pH control

- Automated reagent addition to maintain stoichiometric ratios

- Enhanced mixing using high-shear impellers to ensure homogeneous reaction conditions

- Enclosed reaction vessels to contain potentially hazardous nitrogen oxides

Coupling Chemistry and Optimizations

Mechanism of Azo Coupling

The coupling reaction involves electrophilic aromatic substitution where the diazonium cation attacks the electron-rich aromatic coupling component [5] [10]. For Acid Black 172, 2-naphthol serves as the primary coupling partner, with the reaction proceeding at the para position relative to the hydroxyl group [1] [10].

The coupling mechanism proceeds through [7] [10]:

- Electrophilic Attack: Diazonium ion approaches the activated aromatic ring

- σ-Complex Formation: Temporary covalent bond formation

- Proton Elimination: Loss of proton to restore aromaticity

- Product Formation: Azo linkage establishment

pH Optimization and Control

pH represents a crucial parameter affecting both reaction rate and product selectivity [8] [7]. Optimal coupling conditions require alkaline pH (9-11) achieved through sodium hydroxide addition [1] [8]. At these pH values, the naphthol coupling component exists primarily in its phenolate form, enhancing nucleophilicity and reaction rates [7].

Research indicates that pH variations significantly impact coupling efficiency [8]:

- pH 8-9: Moderate coupling rates, potential side reactions

- pH 9-11: Optimal coupling conditions, maximum yield

- pH >12: Potential diazonium salt decomposition

Advanced Coupling Optimization Strategies

Modern industrial processes employ sophisticated optimization techniques [8] [9]:

Multi-stage pH Control: Sequential pH adjustment during coupling to maximize selectivity while minimizing side reactions [8].

Temperature Ramping: Controlled temperature increase from 15°C to 25°C during coupling to balance reaction rate with product quality [8].

Microreactor Technology: Implementation of microfluidic systems enabling precise control of mixing and residence time, achieving coupling efficiencies exceeding 99% [8] [11].

Chromium Complexation Techniques

Complexation Mechanisms

Chromium complexation transforms the metal-free azo dye into a thermodynamically stable 1:2 complex structure [12] [13]. The process involves coordination of two azo ligands to a single chromium(III) center through nitrogen and oxygen donor atoms [12] [14].

The complexation mechanism proceeds via [13] [15]:

- Initial Coordination: Chromium(III) salt coordinates with the first azo ligand

- Ligand Exchange: Water molecules are displaced by donor atoms

- Chelation: Formation of stable chelate rings

- Second Ligand Addition: Coordination of the second azo chromophore

- Final Complex: Formation of octahedral chromium(III) complex

Thermodynamic and Kinetic Aspects

Chromium complex formation exhibits both thermodynamic stability and kinetic inertness characteristic of chromium(III) systems [13] [15]. The formation constants for 1:2 chromium complexes typically range from 10^15 to 10^18, indicating extremely stable complexes [13].

Kinetic studies reveal that complexation follows associative mechanisms with negative activation entropies, suggesting ordered transition states [13]. Reaction rates are enhanced by elevated temperatures (95-130°C) and controlled pH conditions [12] [16].

Industrial Complexation Processes

Industrial chromium complexation employs several methodologies [12] [16]:

Direct Method: Single-step complexation using chromium(III) salts (sulfate, acetate, formate) at elevated temperatures [12] [16].

Sequential Method: Formation of 1:1 complex followed by addition of second ligand, providing better control over stoichiometry [12] [17].

Pressure-Assisted Complexation: Utilization of elevated pressure (2-5 bar) to accelerate complexation rates while maintaining lower temperatures [16].

Industrial Scale Synthesis Processes

Process Integration and Optimization

Industrial production of Acid Black 172 requires integration of multiple unit operations with careful consideration of heat and mass transfer, safety protocols, and environmental impact [16] [18]. Modern facilities employ continuous or semi-continuous processes to ensure consistent product quality [11] [18].

Scale-Up Considerations

Critical scale-up parameters include [18]:

Heat Transfer: Implementation of efficient cooling systems for diazotization and heating systems for complexation [18].

Mass Transfer: Design of mixing systems ensuring homogeneous reaction conditions across large volumes [18].

Residence Time Distribution: Optimization of reactor design to minimize byproduct formation [11] [18].

Quality Control and Analytical Methods

Industrial processes incorporate comprehensive quality control systems [18]:

- Real-time pH and temperature monitoring

- UV-Visible spectroscopy for reaction progress monitoring

- High-performance liquid chromatography for purity analysis

- Colorimetric evaluation for shade consistency

Production Capacity and Economics

Large-scale production facilities achieve capacities ranging from 1,000 to 10,000 kg per batch [16] [18]. Production costs are influenced by raw material prices, energy requirements for temperature control, and chromium recovery systems [16].

Green Chemistry Approaches and Sustainable Synthesis

Solvent-Free Methodologies

Recent developments in green chemistry have introduced solvent-free synthesis approaches for azo dyes [19] [20]. These methods employ solid-state grinding techniques with magnetic acid catalysts, achieving excellent conversions while eliminating organic solvent requirements [19].

The solvent-free approach offers several advantages [19]:

- Elimination of volatile organic compounds

- Simplified product isolation

- Reduced waste generation

- Enhanced safety profiles

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for azo dye synthesis, significantly reducing reaction times from hours to minutes [21] [22]. This technology offers precise temperature control and uniform heating, leading to improved product quality and reduced energy consumption [21].

Key benefits of microwave-assisted synthesis include [21] [22]:

- Reduced reaction times (15-30 minutes vs. 2-4 hours)

- Enhanced product purity through selective heating

- Lower energy consumption compared to conventional heating

- Improved reproducibility through precise control

Continuous Flow Processing

Continuous flow reactors represent a paradigm shift in azo dye manufacturing, offering superior control over reaction parameters and enabling real-time optimization [11] [18]. These systems provide excellent heat and mass transfer characteristics while minimizing residence time distribution [11].

Advantages of continuous flow processing [11] [18]:

- Enhanced mixing efficiency through microfluidic designs

- Precise temperature control via integrated heat exchangers

- Reduced byproduct formation through optimized residence times

- Scalability from laboratory to industrial production

Water Recycling and Waste Minimization

Sustainable synthesis approaches emphasize water recycling and waste minimization strategies [20]. Advanced treatment systems enable recovery and reuse of process water, while excess hydrochloric acid can be recycled multiple times without performance degradation [20].

Waste minimization strategies include [20]:

- Closed-loop water systems reducing consumption by 80-90%

- Acid recovery systems enabling multiple reuse cycles

- Granular PTFE recovery for catalyst reuse

- Chromium recovery from complexation waste streams

Environmental Impact Assessment

Green chemistry approaches significantly reduce the environmental footprint of Acid Black 172 production [19] [20]. Life cycle assessments indicate potential reductions in:

- Carbon dioxide emissions: 40-60% reduction through energy-efficient processes

- Water consumption: 70-85% reduction via recycling systems

- Waste generation: 50-75% reduction through process optimization

- Volatile organic compound emissions: Near-complete elimination

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3): ACTIVE